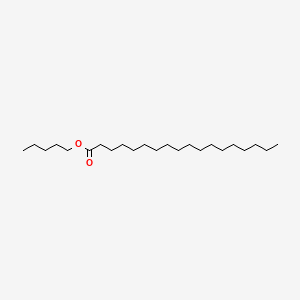

Pentyl stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentyl stearate, also known as this compound, is an ester derived from octadecanoic acid (stearic acid) and pentanol. It is a long-chain fatty acid ester with the molecular formula C23H46O2. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, plasticizer, and surfactant.

準備方法

Synthetic Routes and Reaction Conditions: Pentyl stearate can be synthesized through the esterification of octadecanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of octadecanoic acid, pentyl ester often involves the use of continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to produce high-purity esters. The use of catalysts and optimized reaction conditions ensures high yields and cost-effective production.

化学反応の分析

Optimal Reaction Parameters

-

Key Findings :

-

Ionic liquids (e.g., [HPY][HSO₄]) enhance mutual solubility of reactants, accelerating esterification . Excess catalyst (>7%) reduces yield due to side reactions and product separation challenges .

-

Oxalic acid, a milder organic catalyst, achieves ~90% conversion at 65°C with a 1:20 alcohol-to-acid ratio .

-

Reaction Kinetics

The esterification follows pseudo-first-order kinetics under excess alcohol conditions.

Kinetic Parameters for Stearic Acid Esters

| Ester Type | Activation Energy (kJ/mol) | Pre-exponential Factor (min⁻¹) | Kinetic Model | Source |

|---|---|---|---|---|

| Methyl stearate | 42.3 | 1.2 × 10⁵ | Second-order reversible | |

| Pentyl stearate | 38.7 | 9.8 × 10⁴ | Second-order reversible |

-

Mechanistic Insights :

Thermal and Catalytic Decomposition

-

Microwave-assisted decomposition : Pentyl ammonium stearate (a related intermediate) dehydrates to form stearic pentyl amide under microwave radiation .

-

Acid/Base Reactions :

Stability Under Oxidative Conditions

-

Exposure to strong oxidizers may induce exothermic side reactions, though specific data for this compound remains limited .

Comparative Analysis of Catalysts

*Reported for pentaerythritol stearate synthesis .

Low-Temperature Fluidity

This compound exhibits superior cold-flow properties compared to shorter-chain esters (e.g., methyl or ethyl stearate), with:

科学的研究の応用

Chemistry

Pentyl stearate is utilized as a reagent in organic synthesis and analytical chemistry:

- Reagent in Organic Synthesis: It serves as a standard for various reactions involving esters.

- Analytical Chemistry: Used in chromatographic techniques to analyze lipid profiles.

Biology

In biological research, this compound is employed to study lipid metabolism:

- Model Compound: It acts as a model for studying ester hydrolysis and lipid behavior in biological systems.

- Lipid Metabolism Studies: Investigated for its role in metabolic pathways involving long-chain fatty acids.

Medicine

This compound shows potential in the field of medicine:

- Drug Delivery Systems: Its biocompatibility allows it to be explored as a carrier for drug delivery, particularly for hydrophobic drugs.

- Formulation of Emulsions: Investigated for its ability to form stable emulsions, which is crucial for pharmaceutical formulations.

Industrial Applications

This compound finds extensive use in various industries:

- Lubricants: Acts as a lubricant in mechanical applications due to its low viscosity and high thermal stability.

- Plasticizers: Used in the production of plastics to enhance flexibility and workability.

- Surfactants: Functions as a surfactant in cosmetic formulations, improving texture and application properties.

Case Study 1: Drug Delivery Systems

Research has indicated that this compound can enhance the solubility of certain hydrophobic drugs, thereby improving their bioavailability. A study demonstrated its effectiveness when combined with other excipients to create stable formulations for oral administration.

Case Study 2: Industrial Applications

In an industrial setting, this compound was tested as a plasticizer in polyvinyl chloride (PVC) formulations. Results showed improved flexibility and durability compared to traditional plasticizers, highlighting its potential for use in sustainable materials.

作用機序

Pentyl stearate can be compared with other similar esters, such as octadecanoic acid, ethyl ester, and octadecanoic acid, octadecyl ester.

Octadecanoic acid, ethyl ester: This ester has a shorter alkyl chain compared to pentyl ester, resulting in different physical properties and applications.

Octadecanoic acid, octadecyl ester: This ester has a much longer alkyl chain, making it more hydrophobic and suitable for applications requiring high water resistance.

Uniqueness: this compound is unique due to its balanced hydrophobicity and hydrophilicity, making it versatile for various applications, including as a lubricant and plasticizer.

類似化合物との比較

- Octadecanoic acid, ethyl ester

- Octadecanoic acid, octadecyl ester

- Decanoic acid, pentyl ester

特性

CAS番号 |

6382-13-4 |

|---|---|

分子式 |

C23H46O2 |

分子量 |

354.6 g/mol |

IUPAC名 |

pentyl octadecanoate |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h3-22H2,1-2H3 |

InChIキー |

MOQRZWSWPNIGMP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCC |

melting_point |

30.0 °C |

Key on ui other cas no. |

6382-13-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。